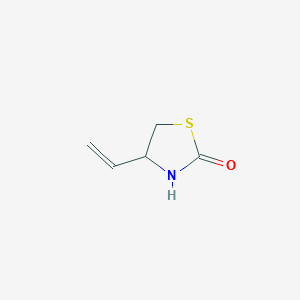![molecular formula C16H20O2P2 B14331458 (Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] CAS No. 98815-23-7](/img/structure/B14331458.png)
(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] is an organophosphorus compound with the molecular formula C16H20O2P2. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a central ethane-1,2-diyl backbone through phosphane linkages. It is commonly used as a ligand in coordination chemistry and has applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] typically involves the reaction of 4-methoxyphenylphosphine with ethane-1,2-diyl dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents are employed.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and the nature of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
(Ethane-1,2-diyl)bis(diphenylphosphane): Similar structure but with phenyl groups instead of methoxyphenyl groups.
(Ethane-1,2-diyl)bis(diarylphosphane oxides): Similar backbone but with phosphane oxides instead of phosphane groups.
Uniqueness
(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable ligand in coordination chemistry and a versatile compound in various chemical reactions .
Propiedades
Número CAS |
98815-23-7 |
|---|---|
Fórmula molecular |
C16H20O2P2 |
Peso molecular |
306.28 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-[2-(4-methoxyphenyl)phosphanylethyl]phosphane |
InChI |
InChI=1S/C16H20O2P2/c1-17-13-3-7-15(8-4-13)19-11-12-20-16-9-5-14(18-2)6-10-16/h3-10,19-20H,11-12H2,1-2H3 |
Clave InChI |
UBTHALOOCSARJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)PCCPC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


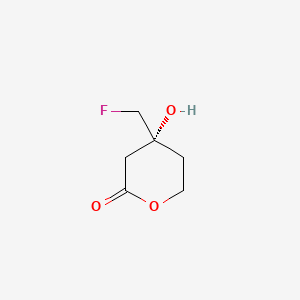
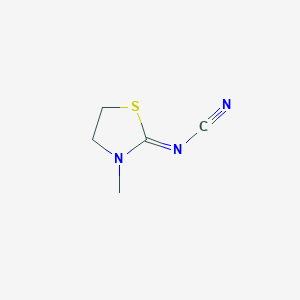
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
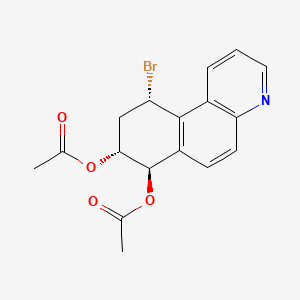
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
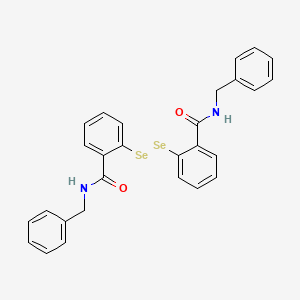
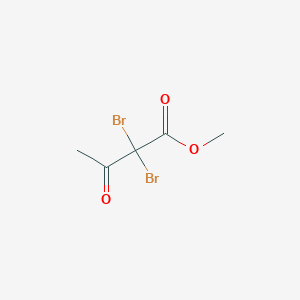
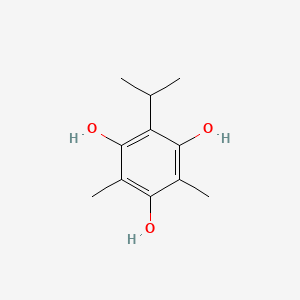


![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
